Scriptaid

Description

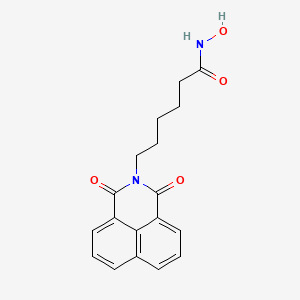

Scriptaid is a histone deacetylase (HDAC) inhibitor researched for its anti-tumor properties.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDYUFSDZATMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274458 | |

| Record name | scriptaid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287383-59-9 | |

| Record name | Scriptaid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scriptaid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | scriptaid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCRIPTAID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Scriptaid: A Technical Guide to its Function as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scriptaid is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. By preventing the removal of acetyl groups from histone and non-histone proteins, this compound induces hyperacetylation, leading to a cascade of cellular events including cell cycle arrest, apoptosis, and the modulation of key signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications. Recent evidence also points to a secondary mechanism involving the stabilization of G-quadruplex DNA structures, further expanding its potential therapeutic applications.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms with varying potency.[1][2][3] Its chemical structure, featuring a hydroxamic acid group, is critical for its inhibitory activity. This group chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic function. This inhibition leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates gene expression.

Chemical Structure

This compound, with the IUPAC name N-Hydroxy-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-hexanamide, is a synthetic compound.[4]

-

Molecular Formula: C₁₈H₁₈N₂O₄[4]

-

Molecular Weight: 326.35 g/mol

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HDAC Isoform | IC50 Value (µM) | Reference |

| HDAC1 | 0.2 | [1][2][3] |

| HDAC1 | ~0.6 | [5] |

| HDAC2 | 0.7 | [1][2][3] |

| HDAC3 | 0.1 | [1][2][3] |

| HDAC3 | ~0.6 | [5] |

| HDAC3-NCOR2 complex | 0.32 | [6] |

| HDAC6 | 0.01 | [1][2][3] |

| HDAC6 | 0.034 | [6] |

| HDAC7 | 0.84 | [6] |

| HDAC8 | 0.3 | [1][2][3] |

| HDAC8 | ~1.0 | [5] |

| HDAC10 | 0.3 | [1][2][3] |

Key Signaling Pathways Modulated by this compound

The inhibition of HDACs by this compound leads to the altered expression of numerous genes, impacting several critical cellular signaling pathways.

Cell Cycle Regulation

This compound induces cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1][2][3][7] This is achieved through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, and the downregulation of oncogenes like c-Myc.[8]

Caption: this compound-induced cell cycle arrest pathway.

Apoptosis Induction

This compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. One identified mechanism involves the activation of the Jun N-terminal kinase (JNK) pathway in a Ras-dependent manner.[8]

Caption: JNK-mediated apoptosis induced by this compound.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorogenic)

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against purified HDAC isoforms.[6][9]

Materials:

-

Recombinant purified HDAC isoforms (e.g., from BPS Bioscience)

-

Fluorogenic HDAC assay kit (e.g., BPS Bioscience, BioVision)

-

This compound (or other test compounds) dissolved in DMSO

-

HeLa nuclear extract (as a source of HDACs)

-

Assay buffer

-

Fluorometric substrate (containing an acetylated lysine side chain)

-

Lysine developer

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a positive control (e.g., Trichostatin A) and a vehicle control (DMSO).

-

In a 96-well plate, add the test compounds, assay buffer, and the fluorometric HDAC substrate to HeLa nuclear extracts or purified HDAC enzymes.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the lysine developer.

-

Incubate for an additional 30 minutes at 37°C.

-

Measure the fluorescence with an excitation wavelength of 370 nm and an emission wavelength of 450 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular Cytotoxicity Assay (Resazurin Fluorimetric Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

-

Cancer cell lines (e.g., SW480, HeLa)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Resazurin sodium salt solution

-

96-well cell culture plates

-

Multi-plate fluorescence reader

Procedure:

-

Seed cells into 96-well plates at a density of 8 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.5 µM to 500 µM) for 48 hours. Include a DMSO vehicle control.

-

Add resazurin solution to each well and incubate for a specified time (e.g., 2-4 hours) at 37°C.

-

Measure the fluorescence using a multi-plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by non-linear regression.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is employed to analyze the effect of this compound on cell cycle distribution.[1][2][3]

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and treat with this compound at its IC50 concentration for 24 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow for Studying HDAC Inhibitors

The following diagram illustrates a general workflow for the investigation of HDAC inhibitors like this compound, from initial screening to in vivo validation.

Caption: A typical experimental workflow for HDAC inhibitor studies.

Novel Mechanism: G-Quadruplex Stabilization

Recent research has uncovered a novel mechanism of action for this compound beyond HDAC inhibition. It has been shown to bind to and stabilize G-quadruplex (G4) DNA structures, particularly in ribosomal DNA.[1][2][3] This interaction interferes with RNA polymerase I transcription, leading to nucleolar stress and DNA damage, which contributes to its anti-tumor effects.[1][2][3][10] This dual-action capability makes this compound a particularly interesting compound for further investigation in cancer therapy.

Conclusion

This compound is a multifaceted molecule that exerts its primary anti-tumor effects through the potent inhibition of histone deacetylases, leading to widespread changes in gene expression that promote cell cycle arrest and apoptosis. Its well-characterized inhibitory profile against various HDAC isoforms, coupled with a growing understanding of its impact on cellular signaling pathways, solidifies its importance as a tool for epigenetic research and a potential therapeutic agent. The discovery of its ability to stabilize G-quadruplexes adds another layer to its mechanism of action, opening new avenues for drug development and combination therapies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the biological activities of this compound and other HDAC inhibitors.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 4. This compound | C18H18N2O4 | CID 5186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer effect of histone deacetylase inhibitor this compound as a single agent for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC inhibitor, this compound, induces glioma cell apoptosis through JNK activation and inhibits telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Scriptaid's Role in Epigenetic Regulation of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are pivotal in regulating gene expression without altering the underlying DNA sequence. Among the key players in this intricate process are histone deacetylases (HDACs), enzymes that play a crucial role in chromatin compaction and transcriptional repression. Scriptaid, a potent hydroxamic acid-based pan-HDAC inhibitor, has emerged as a significant tool in epigenetic research and a potential therapeutic agent. This technical guide provides an in-depth overview of this compound's core function in epigenetic regulation, its mechanism of action, and its impact on gene expression. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and Epigenetic Regulation

Epigenetic regulation refers to heritable changes in gene function that do not involve changes in the DNA sequence. The two most characterized epigenetic mechanisms are DNA methylation and histone modifications. Histone proteins, which package DNA into a compact structure called chromatin, can be post-translationally modified in various ways, including acetylation, methylation, phosphorylation, and ubiquitination.

Histone acetylation is a dynamic process regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure (euchromatin), which is generally associated with transcriptional activation. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.

This compound is a potent, broad-spectrum inhibitor of Class I and Class II HDACs.[1][2][3] By inhibiting HDAC activity, this compound leads to an accumulation of acetylated histones, thereby promoting a more open chromatin state and facilitating the expression of genes that were previously silenced or downregulated.[4][5] This ability to remodel chromatin and reactivate gene expression underlies its potential in various therapeutic areas, particularly in oncology.[6][7]

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of histone deacetylases. It belongs to the hydroxamic acid class of HDAC inhibitors, which chelate the zinc ion present in the active site of HDAC enzymes, thereby blocking their catalytic activity. This inhibition is not selective for a single HDAC isoform but rather targets a broad range of Class I (HDAC1, 2, 3, 8) and Class II (HDAC6, 10) enzymes.[2][3]

The inhibition of HDACs by this compound leads to a global increase in histone acetylation, particularly on histone H3 and H4 tails.[4][5] Specific lysine residues, such as H3K9 and H3K14, have been shown to be hyperacetylated following this compound treatment.[6][8] This hyperacetylation alters the electrostatic interactions between histones and DNA, leading to a more relaxed chromatin conformation. This "open" chromatin allows transcription factors and the transcriptional machinery to access gene promoter and enhancer regions, ultimately leading to the activation of gene expression.[9]

Recent studies have also suggested that this compound may have additional mechanisms of action, including the ability to bind to and stabilize G-quadruplex structures in ribosomal DNA, which can impair RNA polymerase I transcription.[2]

Quantitative Data on this compound's Activity

The following tables summarize quantitative data from various studies on the efficacy and effects of this compound in different experimental contexts.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.2[2][3] |

| HDAC2 | 0.7[2][3] |

| HDAC3 | 0.1[2][3] |

| HDAC6 | 0.01[2][3] |

| HDAC8 | 0.3[2][3] |

| HDAC10 | 0.3[2][3] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Effect |

| RKO | Colorectal Cancer | - | Induces G1 arrest at 0.5 and 1.0 µM; G1 and G2/M arrest at 2.0 µM.[6] |

| MDA-MB-231 | Breast Cancer | 0.5-1.0 µg/mL | Inhibits cell growth, increases acetylated H3 and H4.[1][5] |

| MDA-MB-435 | Breast Cancer | 0.5-1.0 µg/mL | Inhibits cell growth, increases acetylated H3 and H4.[1][5] |

| Hs578t | Breast Cancer | 0.5-1.0 µg/mL | Inhibits cell growth, increases acetylated H3 and H4.[1][5] |

| HeLa | Cervical Cancer | 2 µM (at 48h) | Inhibits cell growth.[1] |

| Ishikawa | Endometrial Cancer | 9 µM | Inhibits proliferation.[10] |

| SK-OV-3 | Ovarian Cancer | 55 µM | Inhibits proliferation.[10] |

| SW480 | Colorectal Cancer | - | Induces G2/M arrest.[3] |

| SQ-20B | Head and Neck Squamous Carcinoma | 5 µM | Enhances radiosensitization.[11] |

Table 3: Effects of this compound on Gene Expression

| Cell Line | Treatment | Gene | Fold Change in mRNA Expression |

| MDA-MB-231 | 1 µg/mL this compound (48h) | Estrogen Receptor (ER) | ~2,000-20,000 fold increase[4][5] |

| MDA-MB-435 | 1 µg/mL this compound (48h) | Estrogen Receptor (ER) | ~2,000-20,000 fold increase[4][5] |

| Hs578t | 1 µg/mL this compound (48h) | Estrogen Receptor (ER) | ~2,000-20,000 fold increase[4][5] |

| Porcine SCNT Embryos | 500 nmol/L this compound | Oct4, Klf4, Nanog | Increased expression[8] |

| Porcine SCNT Embryos | 500 nmol/L this compound | Caspase-3 | Decreased expression[8] |

Key Signaling Pathways Modulated by this compound

This compound-induced changes in gene expression can impact various cellular signaling pathways. One of the well-documented pathways affected by this compound is the PTEN/AKT pathway, which is crucial for cell survival and proliferation.

Caption: this compound modulates the PTEN/AKT signaling pathway.

In the context of traumatic brain injury, this compound has been shown to prevent the decrease in phosphorylated (inactive) PTEN and phosphorylated (active) AKT.[12] By inhibiting HDACs, this compound may lead to the maintenance of PTEN in its phosphorylated, less active state. This, in turn, allows for the activation of the pro-survival AKT signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Western Blot for Histone Acetylation

This protocol is used to detect the levels of acetylated histones in cells treated with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. A novel histone deacetylase inhibitor, this compound, enhances expression of functional estrogen receptor alpha (ER) in ER negative human breast cancer cells in combination with 5-aza 2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel histone deacetylase inhibitor, this compound, enhances expression of functional estrogen receptor [alpha] (ER) in ER negative human breast cancer cells in combination with 5-aza 2'-deoxycytidine - ProQuest [proquest.com]

- 6. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Effects of Epigenetics Drugs this compound and Zebularine in Human Breast Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Epigenetics: Mechanisms, potential roles, and therapeutic strategies in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound, a novel histone deacetylase inhibitor, enhances the response of human tumor cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a Novel Histone Deacetylase Inhibitor, Protects Against Traumatic Brain Injury via Modulation of PTEN and AKT Pathway: this compound Protects Against TBI via AKT - PMC [pmc.ncbi.nlm.nih.gov]

Scriptaid's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scriptaid, a potent hydroxamic acid-based histone deacetylase (HDAC) inhibitor, has emerged as a significant modulator of cell cycle progression, primarily inducing cell cycle arrest at the G1/S and G2/M checkpoints. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, supported by quantitative data and detailed experimental protocols. By inhibiting HDAC enzymes, this compound leads to hyperacetylation of histones, altering chromatin structure and gene expression. A key consequence of this epigenetic modification is the transcriptional activation of the cyclin-dependent kinase (CDK) inhibitor p21, a pivotal regulator of cell cycle checkpoints. This guide will delineate the signaling pathways involved, present quantitative data on this compound's efficacy in various cancer cell lines, and provide comprehensive methodologies for the key experiments used to elucidate these effects.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is generally associated with transcriptional repression. HDAC inhibitors, such as this compound, reverse this process, leading to histone hyperacetylation and the activation of tumor suppressor genes.

This compound has been shown to inhibit cell growth in a dose-dependent manner in various cancer cell lines.[1] Its primary mechanism of action involves the induction of cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[1][2] This guide will explore the intricate details of how this compound exerts its influence on the cell cycle machinery.

Mechanism of Action: From HDAC Inhibition to Cell Cycle Arrest

This compound's primary molecular target is the family of histone deacetylase enzymes. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from the lysine residues of histone tails. This increase in histone acetylation leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting the expression of genes that can halt cell cycle progression.

The Central Role of p21 (CDKN1A)

A master regulator of the cell cycle, p21 (also known as WAF1/Cip1), is a potent cyclin-dependent kinase (CDK) inhibitor.[3] The expression of the CDKN1A gene, which encodes the p21 protein, is often silenced in cancer cells. This compound treatment leads to the hyperacetylation of histones at the CDKN1A promoter, resulting in its transcriptional activation.[4][5]

Increased levels of p21 protein directly bind to and inhibit the activity of cyclin-CDK complexes, which are the engines that drive the cell cycle forward.[6] Specifically, p21 can inhibit the activity of CDK2, CDK4, and CDK6, which are crucial for the G1 to S phase transition.[6] By inhibiting these kinases, p21 effectively enforces a G1 checkpoint, preventing the cell from entering the DNA synthesis (S) phase.

Furthermore, this compound-induced p21 can also contribute to G2/M arrest, although the mechanisms are less fully elucidated than the G1 arrest.

Quantitative Data on this compound's Effects

The efficacy of this compound in inhibiting cell growth and inducing cell cycle arrest varies across different cancer cell lines and is dependent on the concentration and duration of treatment.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| HeLa | Cervical Cancer | 2 | 48 | [7] |

| Ishikawa | Endometrial Cancer | 9 | Not Specified | [8] |

| SK-OV-3 | Ovarian Cancer | 55 | Not Specified | [8] |

| MDA-MB-231 | Breast Cancer | 0.5-1.0 (µg/mL) | 48 | [8] |

| MDA-MB-435 | Breast Cancer | 0.5-1.0 (µg/mL) | 48 | [8] |

| Hs578t | Breast Cancer | 0.5-1.0 (µg/mL) | 48 | [8] |

| RKO | Colorectal Cancer | Not Specified | Not Specified | [1] |

Table 2: Effect of this compound on Cell Cycle Phase Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| RKO | 0.5 µM this compound | Increased | Decreased | No Significant Change | [1] |

| RKO | 1.0 µM this compound | Increased | Decreased | No Significant Change | [1] |

| RKO | 2.0 µM this compound | Increased | Decreased | Increased | [1] |

| Endometrial/Ovarian Cancer Cells | 5 µM this compound | Increased | Decreased | Not Specified | [8] |

| Endometrial/Ovarian Cancer Cells | 10 µM this compound | Not Specified | Decreased | Increased | [8] |

| HeLa | 2 µM this compound | Increased | Decreased | Not Specified | [9] |

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cell cycle progression.

Cell Culture and Treatment

-

Cell Lines: Culture the desired cancer cell lines (e.g., HeLa, MCF-7, RKO) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.[2]

-

Cell Harvesting: After treatment, harvest the cells by trypsinization.

-

Fixation: Wash the cells with ice-cold PBS and fix them in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Cell Cycle Regulatory Proteins

This protocol is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as p21, cyclins, and CDKs.[10][11]

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-Cyclin D1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometry analysis can be used to quantify the relative protein expression levels, often normalized to a loading control like β-actin or GAPDH.

Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation

This protocol is used to determine the level of histone acetylation at specific gene promoters, such as the CDKN1A promoter.[3][12]

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3).

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Use qPCR with primers specific for the promoter region of interest (e.g., CDKN1A) to quantify the amount of enriched DNA.

Conclusion

This compound effectively induces cell cycle arrest in a variety of cancer cell lines by inhibiting HDACs, leading to the transcriptional activation of the CDK inhibitor p21. This guide provides a comprehensive overview of the underlying mechanisms, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology and drug development who are investigating the therapeutic potential of HDAC inhibitors like this compound. Further research into the nuanced effects of this compound on different cell types and in combination with other therapeutic agents will continue to be a promising avenue for advancing cancer treatment.

References

- 1. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 5. scilit.com [scilit.com]

- 6. Inhibition of cyclin-dependent kinases by p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound cause histone deacetylase inhibition and cell cycle arrest in HeLa cancer cells: A study on structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Scriptaid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scriptaid, a hydroxamic acid-containing compound, was one of the first histone deacetylase (HDAC) inhibitors identified through high-throughput screening. Initially investigated for its anti-cancer properties, its mechanism of action primarily involves the inhibition of class I and II HDAC enzymes, leading to histone hyperacetylation, chromatin relaxation, and altered gene expression. This results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in a variety of cancer models. More recent research has unveiled a novel secondary mechanism of action for this compound: the stabilization of G-quadruplex (G4) structures in ribosomal DNA. This interaction impairs RNA polymerase I transcription, induces nucleolar stress, and contributes to DNA damage, further elucidating its potent anti-tumor effects. This technical guide provides a comprehensive overview of the discovery, development, and multifaceted mechanisms of action of this compound, including detailed experimental protocols and quantitative data to support further research and drug development efforts.

Discovery and Development

This compound was identified in 2000 by Su et al. through a high-throughput transcriptional screening of a chemical library containing 16,320 compounds. The screen was designed to identify molecules that could augment a stably integrated transcriptional reporter, and this compound was found to produce the most significant effect, a 12- to 18-fold augmentation.[1] While this compound itself has not been developed for clinical use, its discovery was a pivotal moment in the field, paving the way for the development of other HDAC inhibitors, such as the structurally related Vorinostat (SAHA), which has been approved for clinical use.[2]

High-Throughput Screening Protocol for this compound Discovery

The following is a detailed methodology for the high-throughput screening that led to the identification of this compound, based on the original work by Su et al. and general HTS protocols.

Objective: To identify compounds that enhance the activity of a stably integrated transcriptional reporter gene.

Cell Line: PANC-1 human pancreatic cancer cell line, stably transfected with a luciferase reporter construct.

Materials:

-

PANC-1 cells with a stably integrated transcriptional reporter

-

DIVERset chemical library (16,320 compounds)

-

96-well microplates

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Luciferase assay reagent

-

Luminometer

Workflow:

Procedure:

-

Cell Seeding: PANC-1 cells, stably expressing a luciferase reporter gene, are seeded into 96-well microplates at a predetermined density to ensure they are in the exponential growth phase during the assay.

-

Compound Addition: After overnight incubation to allow for cell adherence, compounds from the DIVERset library are added to each well at a final concentration typically in the low micromolar range. Control wells containing vehicle (e.g., DMSO) are included on each plate.

-

Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow the compounds to exert their biological effects.

-

Luciferase Assay: Following incubation, the cells are lysed, and a luciferase assay reagent containing the substrate luciferin is added to each well.

-

Signal Detection: The luminescence, which is proportional to the luciferase activity and thus the transcriptional activity of the reporter, is measured using a luminometer.

-

Hit Identification: Compounds that produce a significant increase in luminescence compared to the vehicle control are identified as primary "hits."

-

Confirmation and Secondary Screens: Primary hits are then subjected to secondary assays to confirm their activity, determine their potency (e.g., dose-response curves), and elucidate their mechanism of action. This compound was identified as a potent hit in this screen.

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its potent anti-cancer effects.

Histone Deacetylase (HDAC) Inhibition

This compound is a pan-HDAC inhibitor, targeting multiple HDAC isoforms. It primarily inhibits Class I (HDAC1, 2, 3, and 8) and Class IIb (HDAC6 and 10) enzymes.[3]

HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDACs, this compound leads to the hyperacetylation of these proteins. The acetylation of histones neutralizes their positive charge, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, resulting in altered gene expression. Key consequences of this include the upregulation of tumor suppressor genes (e.g., p21) and the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.

G-Quadruplex Stabilization

A more recently discovered mechanism of action for this compound is its ability to bind to and stabilize G-quadruplex (G4) structures.[3] G4s are non-canonical secondary DNA structures that form in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of many oncogenes, as well as in ribosomal DNA (rDNA).

By stabilizing G4 structures within the rDNA, this compound obstructs the binding of RNA polymerase I, a key enzyme responsible for the transcription of ribosomal RNA (rRNA). The inhibition of rRNA synthesis disrupts ribosome biogenesis, leading to a cellular stress response known as nucleolar stress. This, in turn, can trigger DNA damage pathways and ultimately contribute to apoptosis.

Quantitative Data

Inhibitory Activity of this compound

| Target | IC50 Value (µM) | Cell Line/Enzyme Source | Reference |

| HDAC Isoforms | |||

| HDAC1 | 0.07 | Recombinant Human | [3] |

| HDAC2 | 0.18 | Recombinant Human | [3] |

| HDAC3 | 0.08 | Recombinant Human | [3] |

| HDAC6 | 0.012 | Recombinant Human | [3] |

| HDAC8 | 0.15 | Recombinant Human | [3] |

| Cancer Cell Lines | |||

| HeLa (Cervical) | 2.0 | Human | [4] |

| RKO (Colon) | ~1.0 | Human | [5] |

| SW480 (Colon) | 1.7 | Human | [3] |

| Ishikawa (Endometrial) | 9.0 | Human | [1] |

| SK-OV-3 (Ovarian) | 55.0 | Human | [1] |

Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| RKO | Control (DMSO) | 55.4 | 32.1 | 12.5 | [5] |

| RKO | 0.5 µM this compound (48h) | 65.2 | 25.3 | 9.5 | [5] |

| RKO | 1.0 µM this compound (48h) | 68.7 | 20.1 | 11.2 | [5] |

| RKO | 2.0 µM this compound (48h) | 50.1 | 15.3 | 34.6 | [5] |

| SW480 | Control (DMSO) | 45.1 | 29.8 | 25.1 | [3] |

| SW480 | 1.7 µM this compound (24h) | 30.2 | 20.5 | 49.3 | [3] |

| Ishikawa | Control (DMSO) | 60.3 | 25.4 | 14.3 | [5] |

| Ishikawa | 5 µM this compound (48h) | 70.1 | 15.2 | 14.7 | [5] |

| Ishikawa | 10 µM this compound (48h) | 55.2 | 10.1 | 34.7 | [5] |

| SK-OV-3 | Control (DMSO) | 58.9 | 28.7 | 12.4 | [5] |

| SK-OV-3 | 10 µM this compound (48h) | 65.4 | 18.9 | 15.7 | [5] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted for studying changes in histone acetylation in cancer cells following this compound treatment.

Objective: To determine the effect of this compound on the acetylation of specific histone residues at target gene promoters.

Cell Line: Relevant cancer cell line (e.g., RKO, SW480).

Materials:

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Antibody specific for acetylated histone (e.g., anti-acetyl-H3K9)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for target gene promoter and control region

-

qPCR master mix and instrument

Workflow:

Procedure:

-

Cell Treatment and Crosslinking: Treat cells with the desired concentration of this compound or vehicle for the specified time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for the acetylated histone of interest. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C. Treat with Proteinase K to digest proteins.

-

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of a target gene known to be regulated by histone acetylation and a control genomic region. The relative enrichment of the target sequence in the this compound-treated sample compared to the control indicates the effect of this compound on histone acetylation at that locus.

G-Quadruplex Binding Assays

A suite of biophysical and biochemical assays can be used to investigate the interaction of this compound with G-quadruplex DNA.

Principle: This assay measures the displacement of a fluorescent dye that binds to G4 DNA upon the addition of a competing ligand (this compound).

Procedure: A G4-forming oligonucleotide is incubated with a fluorescent dye that exhibits increased fluorescence upon binding to the G4 structure (e.g., Thioflavin T). The fluorescence is measured before and after the addition of this compound. A decrease in fluorescence indicates that this compound has displaced the dye, signifying its binding to the G4 DNA.

Principle: The formation of a stable G4 structure can stall DNA polymerase during PCR. This assay assesses the ability of a ligand to stabilize the G4 and enhance this stalling.

Procedure: A DNA template containing a G4-forming sequence is used in a PCR reaction. The reaction is performed in the presence of increasing concentrations of this compound. The PCR products are then resolved on an agarose gel. An increase in the amount of the truncated product (due to polymerase stalling at the G4 site) with increasing this compound concentration indicates stabilization of the G4 structure.

Principle: CD spectroscopy is used to characterize the conformation of G4 DNA. Different G4 topologies (e.g., parallel, antiparallel) have distinct CD spectra.

Procedure: The CD spectrum of a G4-forming oligonucleotide is recorded in the absence and presence of this compound. Changes in the CD spectrum upon addition of this compound can indicate a conformational change in the G4 structure induced by ligand binding.

Principle: The binding of a small molecule to a nucleic acid can cause changes in the UV-Vis absorption spectrum of the molecule.

Procedure: The UV-Vis spectrum of this compound is recorded in the presence of increasing concentrations of G4 DNA. Changes in the absorbance and/or a shift in the wavelength of maximum absorbance (λmax) can indicate an interaction between this compound and the G4 DNA.

Modulation of Signaling Pathways

PTEN/AKT Signaling Pathway

This compound has been shown to modulate the PTEN/AKT signaling pathway, which is crucial for cell survival and proliferation. In some contexts, this compound treatment can prevent the decrease in phosphorylated (activated) AKT (p-AKT) and phosphorylated PTEN (p-PTEN).[6] The phosphorylation of PTEN can inactivate its tumor suppressor function, which is to dephosphorylate PIP3 and inhibit the AKT pathway.

Conclusion

This compound, a pioneering HDAC inhibitor, has proven to be a valuable tool for cancer research. Its well-established role in inhibiting HDACs and its more recently discovered ability to stabilize G-quadruplexes highlight its multifaceted mechanism of action. This technical guide provides a comprehensive resource for researchers, offering detailed protocols and quantitative data to facilitate further investigation into the therapeutic potential of this compound and the development of novel anti-cancer strategies targeting these pathways. The continued exploration of this compound's biological effects will undoubtedly contribute to a deeper understanding of cancer biology and the advancement of epigenetic and G-quadruplex-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. A novel histone deacetylase inhibitor, this compound, induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Scriptaid: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scriptaid is a potent, cell-permeable inhibitor of histone deacetylases (HDACs) belonging to the hydroxamic acid class. It demonstrates broad-spectrum inhibitory activity against Class I and IIb HDACs, leading to hyperacetylation of histones and subsequent modulation of gene expression. This activity underlies its diverse biological effects, including cell cycle arrest, induction of apoptosis, and regulation of key signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action and effects on cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide, is a synthetic small molecule.[1] Its chemical structure consists of a hydroxamic acid moiety, which chelates the zinc ion in the active site of HDACs, a linker chain, and a 1,8-naphthalimide capping group that interacts with the rim of the active site.[1]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈N₂O₄ | [2] |

| Molecular Weight | 326.35 g/mol | [2] |

| CAS Number | 287383-59-9 | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 160-161 °C | |

| Solubility | DMSO: ≥ 65 mg/mL (199.17 mM) DMF: 2.5 mg/mL Water: Insoluble Ethanol: Insoluble | [3] |

| SMILES | O=C(NO)CCCCCN1C(=O)c2cccc3cccc(C1=O)c23 | |

| InChIKey | JTDYUFSDZATMKU-UHFFFAOYSA-N |

Pharmacological Properties and Mechanism of Action

This compound is a pan-HDAC inhibitor with potent activity against multiple HDAC isoforms.[4][5] By inhibiting the deacetylation of histones, this compound leads to an accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes.[6] This re-expression of silenced genes can lead to various cellular outcomes, including cell cycle arrest and apoptosis.[3] this compound has been shown to induce a significant increase in the acetylation of histone H3 and H4 tails.[6]

Inhibition of Histone Deacetylases

This compound exhibits potent inhibitory activity against several HDAC isoforms, with IC₅₀ values in the nanomolar to low micromolar range. Its broad-spectrum activity contributes to its pleiotropic effects on cancer cells.

Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC₅₀ (µM) | Reference(s) |

| HDAC1 | 0.2 | [4] |

| HDAC2 | 0.7 | [4] |

| HDAC3 | 0.1 | [4] |

| HDAC6 | 0.01 | [4] |

| HDAC8 | 0.3 | [4] |

| HDAC10 | 0.3 | [4] |

In Vitro Cellular Activity

This compound has demonstrated cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The IC₅₀ values vary depending on the cell line and the duration of treatment.

Table 3: In Vitro Cellular Activity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ | Treatment Duration | Reference(s) |

| MDA-MB-231 | Breast Cancer | 0.5-1.0 µg/mL | 48 h | [7] |

| MDA-MB-435 | Breast Cancer | 0.5-1.0 µg/mL | 48 h | [7] |

| Hs578t | Breast Cancer | 0.5-1.0 µg/mL | 48 h | [7] |

| Ishikawa | Endometrial Cancer | 9 µM | Not Specified | [1] |

| SK-OV-3 | Ovarian Cancer | 55 µM | Not Specified | [1] |

| SW480 | Colorectal Cancer | 1.8 µM | 48 h | [4] |

| HCT116 | Colorectal Cancer | 1.5 µM | 48 h | [4] |

| HT29 | Colorectal Cancer | 2.1 µM | 48 h | [4] |

| T98G | Glioblastoma | ~5-10 µM (significant decrease in viability) | Not Specified | |

| LN229 | Glioblastoma | ~5-10 µM (significant decrease in viability) | Not Specified |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The following sections detail its effects on the JNK and Akt/PTEN pathways.

JNK Signaling Pathway

In glioma cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This activation is preceded by an increase in Ras activity. Activated JNK, in turn, leads to the increased expression of cell cycle inhibitors p21 and p27, as well as the DNA damage marker γH2AX, ultimately culminating in apoptosis.

Akt/PTEN Signaling Pathway

In the context of traumatic brain injury, this compound has demonstrated neuroprotective effects by modulating the Akt/PTEN signaling pathway. This compound treatment prevents the decrease in the phosphorylated (active) forms of both Akt (p-Akt) and PTEN (p-PTEN). The sustained activation of the pro-survival Akt pathway contributes to the observed neuroprotection.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Western Blotting for Histone Acetylation

This protocol is designed to assess the effect of this compound on the acetylation levels of histone proteins.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Histone Extraction:

-

Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

-

Lyse the cells by resuspending the pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN₃).

-

Centrifuge to pellet the nuclei and discard the supernatant.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract histones.

-

Centrifuge to pellet debris and collect the supernatant containing the histones.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method, such as the Bradford assay.

-

SDS-PAGE and Electrotransfer:

-

Prepare samples by diluting them in Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto a 15% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 48 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

HDAC Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of HDACs.

-

Assay Preparation: Use a commercially available fluorometric HDAC activity assay kit. Prepare the assay buffer, substrate, and developer according to the manufacturer's instructions.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the HDAC enzyme (e.g., recombinant human HDAC1) and varying concentrations of this compound or a known HDAC inhibitor as a positive control.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Developer Addition: Add the developer solution to each well, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a well-characterized HDAC inhibitor with significant potential in preclinical research, particularly in the field of oncology. Its broad-spectrum activity, coupled with its ability to modulate key signaling pathways, makes it a valuable tool for investigating the role of histone acetylation in cellular processes and disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C18H18N2O4 | CID 5186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. A novel histone deacetylase inhibitor, this compound, enhances expression of functional estrogen receptor [alpha] (ER) in ER negative human breast cancer cells in combination with 5-aza 2'-deoxycytidine - ProQuest [proquest.com]

- 7. medchemexpress.com [medchemexpress.com]

Scriptaid as a Pan-HDAC Inhibitor: A Technical Guide to its Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scriptaid is a hydroxamic acid-based compound that functions as a potent, pan-histone deacetylase (HDAC) inhibitor.[1] By preventing the removal of acetyl groups from histone and non-histone proteins, this compound plays a crucial role in the epigenetic regulation of gene expression.[2][3] This activity leads to a variety of cellular effects, including cell cycle arrest, induction of apoptosis, and alterations in signaling pathways, making it a valuable tool in cancer research and other therapeutic areas.[4][5] This technical guide provides an in-depth overview of the specific HDAC isoforms targeted by this compound, detailed experimental protocols for assessing its activity, and a summary of its impact on key cellular signaling pathways.

HDAC Inhibition Profile of this compound

This compound exhibits broad inhibitory activity across multiple HDAC isoforms, classifying it as a pan-HDAC inhibitor. Its potency, typically measured by the half-maximal inhibitory concentration (IC50), varies across the different HDAC classes.

Quantitative Inhibition Data

The following table summarizes the IC50 values of this compound against a range of HDAC isoforms, providing a clear comparison of its inhibitory activity.

| HDAC Isoform | IC50 (µM) | HDAC Class | Cellular Localization | Reference |

| HDAC1 | 0.2 | I | Nuclear | [4] |

| HDAC2 | 0.7 | I | Nuclear | [4] |

| HDAC3 | 0.1 | I | Nuclear | [4] |

| HDAC6 | 0.01 | IIb | Cytoplasmic | [4] |

| HDAC8 | 0.3 | I | Nuclear | [4] |

| HDAC10 | 0.3 | IIb | Cytoplasmic | [4] |

Key Signaling Pathways Modulated by this compound

The inhibition of HDACs by this compound leads to downstream effects on various signaling pathways critical for cell survival, proliferation, and apoptosis. One of the well-documented pathways affected is the PI3K/AKT/PTEN pathway.

The AKT/PTEN Signaling Pathway

The PI3K/AKT pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. PTEN (Phosphatase and Tensin homolog) acts as a tumor suppressor by negatively regulating this pathway. Evidence suggests that HDAC inhibitors, including this compound, can modulate this pathway, thereby influencing cell fate.[3] For instance, this compound treatment has been shown to prevent the decrease in phosphorylated AKT (p-AKT) and phosphorylated PTEN (p-PTEN), which is a mechanism that can contribute to its neuroprotective and anti-cancer effects.[3]

Experimental Protocols

To assess the efficacy and mechanism of action of this compound, several key experimental techniques are employed. Below are detailed methodologies for two fundamental assays.

Fluorogenic HDAC Activity Assay

This assay is a common method to determine the in vitro inhibitory activity of compounds like this compound against specific HDAC isoforms.

Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution is then added, which specifically recognizes the deacetylated lysine and releases a fluorophore. The resulting fluorescence is directly proportional to the HDAC activity and can be measured using a fluorescence plate reader.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

Fluorogenic HDAC substrate

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (or other inhibitors) dissolved in DMSO

-

HDAC Developer solution

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Reagent Preparation: Prepare a dilution series of this compound in assay buffer. Dilute the HDAC enzyme and substrate to their optimal concentrations in assay buffer.

-

Reaction Setup: To each well of the 96-well plate, add the diluted HDAC enzyme, followed by the addition of either this compound dilutions or vehicle control (DMSO).

-

Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Development: Add the HDAC developer solution to each well to stop the enzymatic reaction and initiate fluorescence development.

-

Second Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to investigate the in vivo association of specific proteins, such as acetylated histones, with specific genomic regions in the context of living cells. This allows researchers to determine if this compound treatment leads to increased histone acetylation at particular gene promoters.

Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into smaller fragments. An antibody specific to the protein of interest (e.g., acetylated histone H3) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.

Materials:

-

Cell culture reagents

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and wash buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody specific for acetylated histones (e.g., anti-acetyl-H3)

-

Protein A/G magnetic beads or agarose

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control for a desired time.

-

Cross-linking: Add formaldehyde directly to the cell culture medium to cross-link proteins to DNA. Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Quenching: Add glycine to quench the formaldehyde and stop the cross-linking reaction.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads several times with a series of stringent wash buffers to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with Proteinase K to digest the proteins.

-

DNA Purification: Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.

-

qPCR Analysis: Use qPCR with primers specific to the promoter regions of target genes to quantify the amount of immunoprecipitated DNA. An increase in the amount of amplified DNA in this compound-treated samples compared to controls indicates increased histone acetylation at that specific genomic locus.

Experimental Workflow for Investigating this compound's Effects

A systematic workflow is essential for the comprehensive investigation of an HDAC inhibitor like this compound. The following diagram outlines a typical experimental pipeline from initial screening to in-depth mechanistic studies.

Conclusion

This compound's characterization as a pan-HDAC inhibitor is well-supported by its broad inhibitory profile against multiple HDAC isoforms. Its ability to modulate key signaling pathways, such as the PI3K/AKT/PTEN cascade, underscores its potential as a therapeutic agent and a valuable research tool. The experimental protocols and workflow detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound in cellular processes and disease models.

References

An In-depth Examination of the Core Mechanisms and Cellular Impact of a Pan-HDAC Inhibitor

Scriptaid, a hydroxamic acid-containing compound, has emerged as a significant tool in cellular biology and a potential therapeutic agent due to its potent activity as a pan-histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the foundational biology of this compound, detailing its mechanism of action, effects on cellular processes, and impact on key signaling pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of molecular interactions.

Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its biological effects primarily by inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1]

By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state (euchromatin) that is permissive for gene transcription.[1][2] This non-specific reactivation of gene expression underlies many of this compound's observed cellular effects. This compound is considered a pan-HDAC inhibitor, meaning it targets multiple HDAC isoforms across different classes.[3][4]

Quantitative Analysis of this compound's Biological Activity

The following tables summarize key quantitative data from primary research articles, providing a comparative view of this compound's potency and effects across various experimental systems.

Table 1: Inhibitory Potency (IC50) of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (µM) | Reference |

| HDAC1 | 0.2 - 0.6 | [3][5] |

| HDAC2 | 0.7 | [3] |

| HDAC3 | 0.1 - 0.6 | [3][5] |

| HDAC6 | 0.01 | [3] |

| HDAC8 | 0.3 - 1 | [3][5] |

| HDAC10 | 0.3 | [3] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ishikawa | Endometrial Cancer | 9 | [6] |

| SK-OV-3 | Ovarian Cancer | 55 | [6] |

| MDA-MB-231 | Breast Cancer | 0.5 - 1.0 (µg/mL) | [7] |

| MDA-MB-435 | Breast Cancer | 0.5 - 1.0 (µg/mL) | [7] |

| Hs578t | Breast Cancer | 0.5 - 1.0 (µg/mL) | [7] |

| HeLa | Cervical Cancer | 2 | [7] |

| RKO | Colorectal Cancer | Not specified, but growth inhibition is dose-dependent | [8] |

| SW480 | Colorectal Cancer | Not specified, but induces G2/M arrest at IC50 | [3] |

| Glioma Cells | Glioblastoma | Not specified, but reduces viability | [9] |

Table 3: Effects of this compound on Histone Acetylation and Gene Expression

| Cell Line | Treatment | Effect | Fold Change | Reference |

| PANC-1 | 6 µM this compound | Increased histone acetylation | >100-fold | [6] |

| MDA-MB-231 | 1 µg/mL this compound for 48h | Increased acetylated H3 and H4 | Not quantified | [2] |

| MDA-MB-231, MDA-MB-435, Hs578t | 1 µg/mL this compound for 48h | Increased ER mRNA transcript | 2,000 - 20,000-fold | [2] |

| Jurkat T cells (latent HIV) | This compound | HIV-1 gene expression activation | 2 - 15-fold | [10] |

Key Cellular Processes Modulated by this compound

This compound's ability to alter the epigenetic landscape has profound consequences on various cellular functions, including cell cycle progression and apoptosis.

Cell Cycle Arrest

A common outcome of this compound treatment in cancer cells is the induction of cell cycle arrest. The specific phase of arrest can be cell-type and concentration-dependent.

-

In RKO colorectal cancer cells, this compound at 0.5 and 1.0 µM induces G1 arrest, while at 2.0 µM, it causes both G1 and G2/M arrest.[8]

-

In endometrial and ovarian cancer cells, 5 µM of this compound leads to an accumulation in the G0/G1 phase, whereas 10 µM results in G2/M phase arrest.[6]

-

SW480 colorectal cancer cells exhibit a significant arrest at the G2/M phase when treated with this compound at its IC50 concentration for 24 hours.[3]

The arrest is often mediated by the increased expression of cell cycle inhibitors such as p21 and p27.[9]

Induction of Apoptosis

This compound can trigger programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic effect is a key component of its anti-tumor activity.

-

In glioma cells, this compound induces apoptosis by increasing the activation of Jun N-terminal kinase (JNK).[9][11]

-

Treatment of Ishikawa endometrial cancer cells with 10 µM this compound resulted in 56.1% of cells undergoing apoptosis, accompanied by a loss of mitochondrial membrane potential.[6]

-

The combination of this compound with proteasome inhibitors synergistically induces apoptosis in human colorectal cancer cells.[12]

Signaling Pathways Influenced by this compound

This compound's impact extends to the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and stress responses.

JNK Signaling Pathway

In glioma cells, this compound has been shown to increase Ras activity, which in turn leads to the activation of the JNK pathway.[9] This activation is crucial for the induction of apoptosis. The inhibition of JNK significantly attenuates this compound-induced apoptosis.[9][11] Furthermore, this compound-mediated increases in the expression of the cell cycle regulators p21 and p27, as well as the DNA damage response protein γH2AX, are dependent on JNK activation.[9]

Caption: this compound-induced JNK signaling cascade leading to apoptosis and cell cycle arrest.

PTEN/Akt Signaling Pathway

In the context of traumatic brain injury (TBI), this compound has demonstrated neuroprotective effects by modulating the PTEN/Akt signaling pathway.[1] this compound treatment prevents the TBI-induced decrease in phosphorylated (inactive) PTEN and phosphorylated (active) Akt.[1] The activation of the pro-survival Akt pathway is a key mechanism behind this compound's protective role in neurons.

Caption: Neuroprotective mechanism of this compound via modulation of the PTEN/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the foundational biology of this compound.

HDAC Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound on HDAC activity in cell extracts.

Materials:

-

Cells treated with this compound or vehicle control.

-

Nuclear extraction buffer.

-

HDAC activity assay kit (e.g., colorimetric or fluorometric).

-

Microplate reader.

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration.

-

Harvest the cells and prepare nuclear extracts according to standard protocols.

-

Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

Perform the HDAC activity assay according to the manufacturer's instructions, using equal amounts of nuclear protein for each sample.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of HDAC inhibition relative to the vehicle-treated control.

Western Blotting for Histone Acetylation

This protocol details the detection of changes in histone acetylation levels following this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control.

-

Histone extraction buffer.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound and harvest.

-

Isolate histones using an acid extraction protocol.

-

Quantify histone concentration.

-

Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the acetylated histone signal to the total histone signal.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.

Materials:

-

Cells treated with this compound or vehicle control.

-

Phosphate-buffered saline (PBS).

-

70% ethanol (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Culture cells and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]

Caption: A streamlined workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a powerful research tool for investigating the role of histone acetylation in a wide array of biological processes. Its ability to induce global changes in gene expression through the inhibition of HDACs translates into significant effects on cell cycle progression, apoptosis, and the modulation of key signaling pathways. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the foundational biology of this compound and exploring its therapeutic potential.

References

- 1. This compound, a Novel Histone Deacetylase Inhibitor, Protects Against Traumatic Brain Injury via Modulation of PTEN and AKT Pathway: this compound Protects Against TBI via AKT - PMC [pmc.ncbi.nlm.nih.gov]